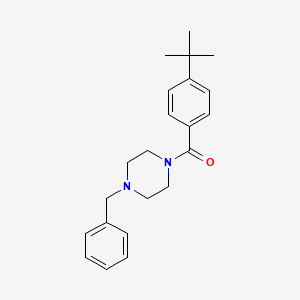![molecular formula C16H20N4O3 B2814637 Tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate CAS No. 2380171-15-1](/img/structure/B2814637.png)
Tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have unique properties that make it a valuable tool in studying certain biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate involves its ability to bind to the active site of enzymes and inhibit their activity. This compound has been found to have a high affinity for certain enzymes and can selectively inhibit their activity. The exact mechanism of inhibition may vary depending on the enzyme being studied.
Biochemical and Physiological Effects:
Tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides, which may have implications for cancer therapy. Additionally, this compound has been found to inhibit the activity of certain kinases, which may have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate in lab experiments include its high potency and selectivity for certain enzymes, which allows for precise studies of enzyme activity. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research involving tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate. One potential area of research is the development of new inhibitors for specific enzymes involved in disease processes. Additionally, this compound may have potential for use in drug delivery systems or as a tool for studying protein-protein interactions. Further studies are needed to fully understand the potential applications of tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate in scientific research.
Méthodes De Synthèse
The synthesis of tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-azetidinylcarbamate with 2-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is purified by column chromatography to obtain pure tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate.
Applications De Recherche Scientifique
Tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate has been used in various scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interaction studies. This compound has been found to have potent inhibitory activity against certain enzymes and has been used as a tool to study the mechanisms of enzyme inhibition.
Propriétés
IUPAC Name |
tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-18-13-12(6-5-7-17-13)14(21)20(10)11-8-19(9-11)15(22)23-16(2,3)4/h5-7,11H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPPAGZDYZUFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3CN(C3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2814565.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2814568.png)

![6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2814571.png)
![(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2814576.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2814577.png)